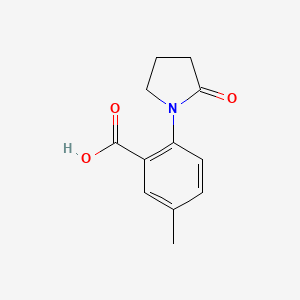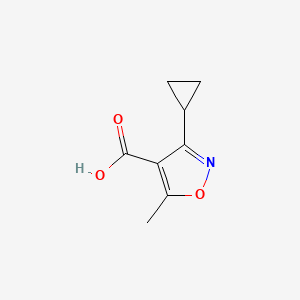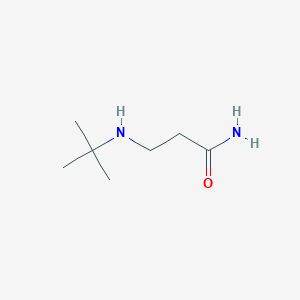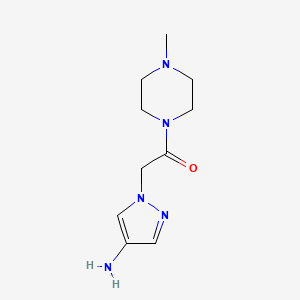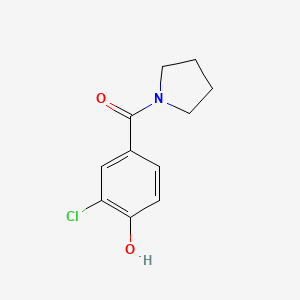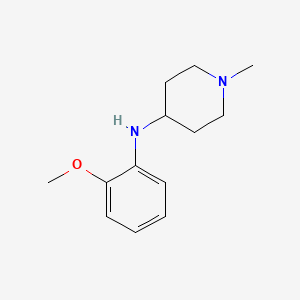![molecular formula C10H14N2O B1517090 [2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine CAS No. 1021024-16-7](/img/structure/B1517090.png)
[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine, also known as CPMPM, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless to yellowish-brown solid that is soluble in water and organic solvents. CPMPM is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Anticonvulsant Agents
Research on heterocyclic Schiff bases of 3-aminomethyl pyridine, similar in structure to the chemical , has revealed potential anticonvulsant properties. Compounds synthesized through condensation reactions exhibited seizures protection in various models, indicating their potential as novel anticonvulsant agents (Pandey & Srivastava, 2011).
Antiviral Activity
Aminoadamantane derivatives, while structurally distinct, showcase the broader research interest in compounds with potential antiviral applications. Some synthesized compounds demonstrated significant inhibition against influenza A virus, suggesting their specificity as anti-influenza A virus agents (Kolocouris et al., 1994).
Catalysis and Synthesis
Compounds related to "[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine" have been utilized in catalysis. For example, palladacycles synthesized from pyridin-2-yl methanamine derivatives have been evaluated for their catalytic activity, demonstrating good activity and selectivity in various reactions (Roffe et al., 2016).
Drug Discovery and Development
The search for new drugs often involves the synthesis of novel compounds that can serve as scaffolds. Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, for instance, represent a class of compounds with potential drug discovery applications, illustrating the interest in developing libraries of compounds for therapeutic uses (Yarmolchuk et al., 2011).
Imaging and Photocytotoxicity
Iron(III) complexes derived from pyridin-2-yl methanamine derivatives have been explored for their potential in cellular imaging and photocytotoxicity. These studies contribute to the development of compounds that could be used in targeted therapy and diagnostic imaging (Basu et al., 2014).
Propriétés
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-6-9-3-4-12-10(5-9)13-7-8-1-2-8/h3-5,8H,1-2,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWPAYLBIFAQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




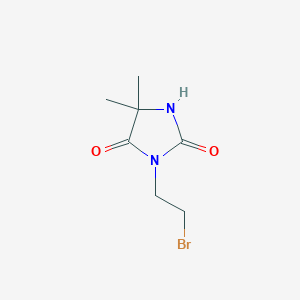

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)
![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)
